molecular formula C16H23FN2O B5666937 1-[4-(4-FLUOROBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE

1-[4-(4-FLUOROBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE

Cat. No.: B5666937
M. Wt: 278.36 g/mol
InChI Key: OXTLOLKVUMVCLE-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorobenzyl)piperazino]-3-methyl-1-butanone is a piperazine derivative characterized by a 4-fluorobenzyl substituent at the 4-position of the piperazine ring and a 3-methylbutanone moiety.

Properties

IUPAC Name

1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O/c1-13(2)11-16(20)19-9-7-18(8-10-19)12-14-3-5-15(17)6-4-14/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTLOLKVUMVCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluorobenzyl)piperazino]-3-methyl-1-butanone typically involves the following steps:

    Formation of 4-Fluorobenzylpiperazine: This intermediate is synthesized by reacting 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures.

    Alkylation: The 4-fluorobenzylpiperazine is then alkylated with 3-methyl-1-butanone under basic conditions to form the final product. This step may involve the use of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of 1-[4-(4-Fluorobenzyl)piperazino]-3-methyl-1-butanone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorobenzyl)piperazino]-3-methyl-1-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-[4-(4-Fluorobenzyl)piperazino]-3-methyl-1-butanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorobenzyl)piperazino]-3-methyl-1-butanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The piperazine ring plays a crucial role in stabilizing the compound’s conformation, facilitating its interaction with the target sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of 1-[4-(4-fluorobenzyl)piperazino]-3-methyl-1-butanone with related piperazine and ketone-containing derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity
1-[4-(4-Fluorobenzyl)piperazino]-3-methyl-1-butanone (Target) C₁₈H₂₃FN₂O 314.4 (estimated) 4-fluorobenzyl, 3-methylbutanone Not explicitly reported; inferred stability from fluorine substituent
4-(4-Ethoxybenzyl)-1-piperazinylmethanone C₂₁H₂₃FN₂O₂ 366.4 4-ethoxybenzyl, 3-fluorophenyl methanone No biological data; ethoxy group may enhance solubility vs. fluorine
1-(4-([(2-Chlorobenzyl)sulfonyl]methyl)-4-hydroxypiperidino)-3-methyl-1-butanone C₁₈H₂₆ClNO₄S 387.9 Chlorobenzyl sulfonyl, hydroxyl, 3-methylbutanone Structural analog with sulfonyl group; potential for altered receptor affinity
1-[4-[4-(2-Fluorophenoxy)butoxy]-2-hydroxy-3-methylphenyl]-3-methyl-1-butanone C₂₂H₂₆FNO₃ 395.4 2-fluorophenoxy, hydroxy, 3-methylbutanone Reported as an mGlu2 receptor potentiator; fluorophenoxy may enhance CNS penetration
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) C₁₀H₁₃N₃O₂ 207.2 Pyridyl, nitrosamino, butanone Tobacco-specific carcinogen; induces lung and pancreatic tumors in rats

Key Structural and Functional Differences

Substituent Effects on Stability and Solubility The 4-fluorobenzyl group in the target compound likely improves metabolic stability compared to analogs with ethoxy or methoxy groups (e.g., ). However, the fluorine atom may reduce solubility relative to more polar substituents like hydroxyl or sulfonyl groups (e.g., ). The 3-methylbutanone chain in the target compound contrasts with the nitrosamino group in NNK, which is critical for its carcinogenicity .

The mGlu2 receptor potentiator in shares a fluorinated aromatic group but includes a phenoxybutoxy chain, highlighting how minor structural changes can shift activity from toxicity to therapeutic effects.

Synthetic Routes

  • Piperazine derivatives are often synthesized via alkylation or acylation reactions. For example, describes coupling 1-(4-methoxyphenyl)-piperazine with bromonitrobenzene , while the target compound may involve similar steps with 4-fluorobenzyl halides.

Research Implications and Limitations

  • Data Gaps: Direct biological or pharmacokinetic data for 1-[4-(4-fluorobenzyl)piperazino]-3-methyl-1-butanone are absent in the provided evidence. Conclusions are drawn from analogs, necessitating further experimental validation.
  • Structural Insights : Fluorine substitution offers a balance between stability and lipophilicity, but its impact on target engagement (e.g., receptor binding) remains speculative without specific studies.
  • Comparative Toxicology: Unlike NNK and NNAL, which are well-documented carcinogens , the target compound’s safety profile cannot be assumed and requires rigorous evaluation.

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